molecular formula C6H10N4O2 B13585288 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid

2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B13585288
M. Wt: 170.17 g/mol
InChI Key: SFUYLUICPNWHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate to form 1,2,4-triazole benzoic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction can modulate various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar compounds, such as:

These compounds share the triazole ring structure but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of atoms, which can result in different biological activities and applications.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-amino-4-(1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C6H10N4O2/c7-5(6(11)12)1-2-10-4-8-3-9-10/h3-5H,1-2,7H2,(H,11,12)

InChI Key

SFUYLUICPNWHJH-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCC(C(=O)O)N

Origin of Product

United States

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